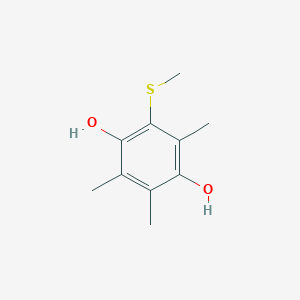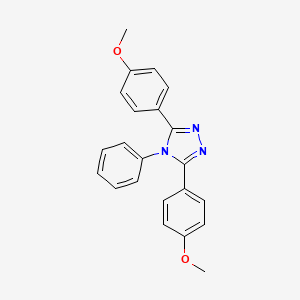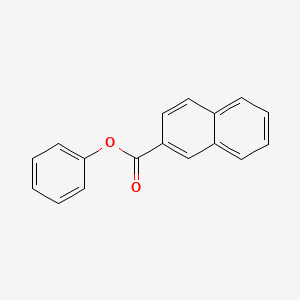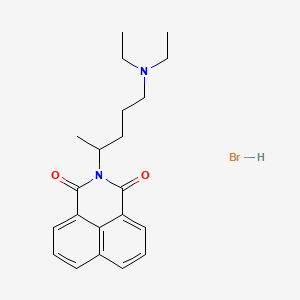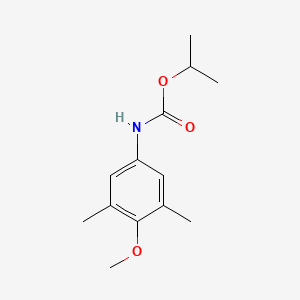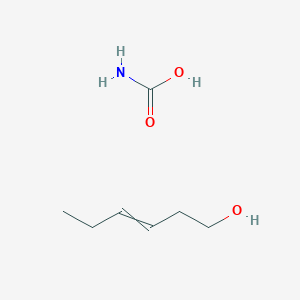
Carbamic acid;hex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid;hex-3-en-1-ol is a compound that combines the properties of carbamic acid and hex-3-en-1-ol. Carbamic acid is an organic compound with the formula H₂NCOOH, known for its role in the formation of carbamates and its use in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, which also yields ammonium carbamate . Hex-3-en-1-ol can be synthesized through the hydroformylation of hex-1-ene followed by hydrogenation .
Industrial Production Methods
Industrial production of carbamic acid involves the reaction of amines with CO₂ in the presence of a catalyst . Hex-3-en-1-ol is produced industrially by the hydroformylation of hex-1-ene, followed by hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid undergoes various reactions, including:
Oxidation: Carbamic acid can be oxidized to form urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: Carbamic acid can undergo substitution reactions to form carbamates.
Hex-3-en-1-ol undergoes reactions such as:
Oxidation: It can be oxidized to form hex-3-enal.
Reduction: It can be reduced to form hexanol.
Substitution: It can undergo substitution reactions to form various esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Carbamic acid and hex-3-en-1-ol have various applications in scientific research:
Chemistry: Carbamic acid is used in the synthesis of carbamates, which are important intermediates in organic synthesis.
Biology: Carbamic acid derivatives are studied for their potential as enzyme inhibitors.
Medicine: Carbamic acid derivatives are explored for their potential use in pharmaceuticals.
Industry: Carbamic acid is used in the production of pesticides and herbicides.
Wirkmechanismus
Carbamic acid exerts its effects by forming carbamate anions, which can interact with various molecular targets, including enzymes and receptors . The mechanism involves the deprotonation of carbamic acid to form carbamate anions, which can then participate in various biochemical pathways .
Hex-3-en-1-ol exerts its effects through its interaction with olfactory receptors and its role in plant signaling pathways . The mechanism involves the binding of hex-3-en-1-ol to specific receptors, leading to the activation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: Similar to carbamic acid, formamide is an amide derivative with the formula HCONH₂.
Dithiocarbamate: A derivative of carbamic acid with sulfur atoms replacing oxygen atoms.
Carbonic Acid: Similar to carbamic acid, carbonic acid has the formula H₂CO₃.
Urea: A derivative of carbamic acid with the formula CO(NH₂)₂.
Ethyl Carbamate: An ester derivative of carbamic acid with the formula H₂NCOOCH₂CH₃.
Sulfamic Acid: Similar to carbamic acid, sulfamic acid has the formula H₃NSO₃.
Uniqueness
Carbamic acid is unique due to its ability to form stable carbamate anions and its role in various biochemical pathways . Hex-3-en-1-ol is unique due to its role in plant signaling and its use as a flavorant and fragrance compound .
Eigenschaften
CAS-Nummer |
85539-42-0 |
|---|---|
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
carbamic acid;hex-3-en-1-ol |
InChI |
InChI=1S/C6H12O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h3-4,7H,2,5-6H2,1H3;2H2,(H,3,4) |
InChI-Schlüssel |
BBMJBGFPBBRQMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCO.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


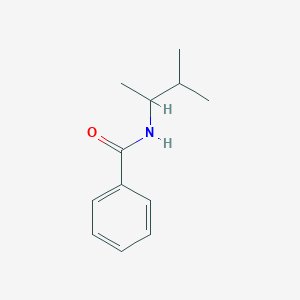
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
![2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14417295.png)
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
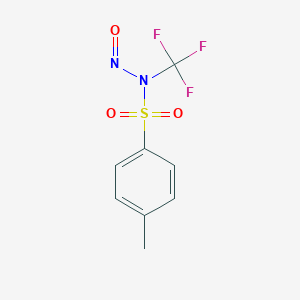
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
stannane](/img/structure/B14417343.png)

